molecular formula C17H16N2O2 B5705754 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE

2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE

Cat. No.: B5705754
M. Wt: 280.32 g/mol
InChI Key: AYRJGXZSNMNQAI-QXMHVHEDSA-N
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Description

2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE is a compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields such as medicine, industry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquid offers a greener alternative that can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE include other benzamide derivatives such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(11-13-7-3-2-4-8-13)17(21)19-15-10-6-5-9-14(15)16(18)20/h2-11H,1H3,(H2,18,20)(H,19,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRJGXZSNMNQAI-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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